molecular formula C14H13BrN2O B267393 3-bromo-4-methyl-N-(pyridin-3-ylmethyl)benzamide

3-bromo-4-methyl-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B267393
M. Wt: 305.17 g/mol
InChI Key: HSUWQUWVWSFDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methyl-N-(pyridin-3-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a methyl group, and a pyridinylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methyl-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

    Amidation: The brominated product is then subjected to amidation with 3-pyridinylmethylamine under appropriate conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methyl-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-4-methyl-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be used in the development of novel materials with unique properties, such as conductive polymers or organic semiconductors.

    Biological Studies: It serves as a probe or ligand in biological assays to study the interactions with proteins or nucleic acids.

    Chemical Synthesis: The compound is employed in the synthesis of more complex molecules for research purposes.

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-N-(pyridin-3-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors, ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzamide
  • 3-bromo-4-methyl-N-(2-pyridinylmethyl)benzamide
  • 3-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide

Uniqueness

3-bromo-4-methyl-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific positioning of the bromine, methyl, and pyridinylmethyl groups, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct pharmacological or material properties compared to similar compounds.

Properties

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

IUPAC Name

3-bromo-4-methyl-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C14H13BrN2O/c1-10-4-5-12(7-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,18)

InChI Key

HSUWQUWVWSFDAY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Br

Origin of Product

United States

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